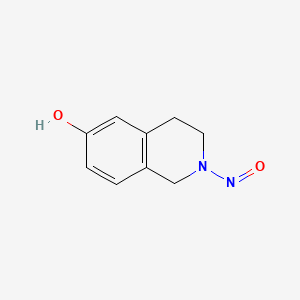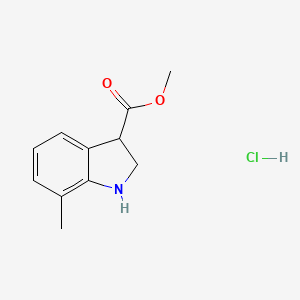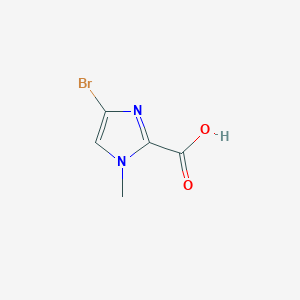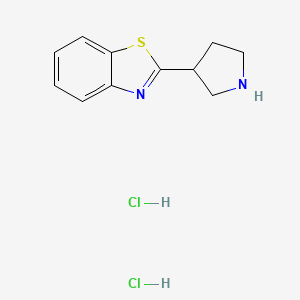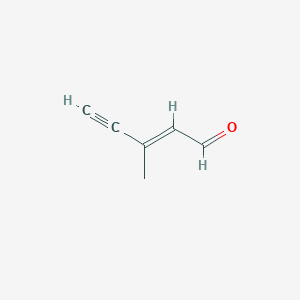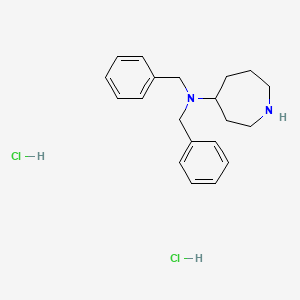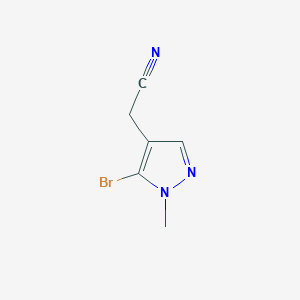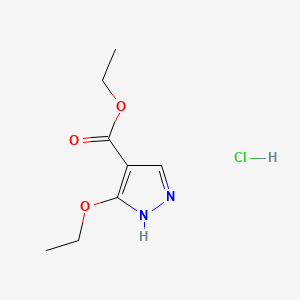![molecular formula C11H12ClNO3S B13458859 Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate](/img/structure/B13458859.png)
Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a chloro substituent, and a dimethylcarbamoyl sulfanyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzoic acid, which is esterified to form methyl 3-chlorobenzoate.
Formation of Dimethylcarbamoyl Chloride: Dimethylcarbamoyl chloride is prepared by reacting dimethylamine with phosgene or its derivatives.
Thioester Formation: The dimethylcarbamoyl chloride is then reacted with a thiol compound to form the dimethylcarbamoyl sulfanyl group.
Final Coupling: The dimethylcarbamoyl sulfanyl group is coupled with methyl 3-chlorobenzoate under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The sulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction can yield thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions with water.
Major Products
Substitution: Various substituted benzoates.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Hydrolysis: 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoic acid.
Scientific Research Applications
Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate involves its interaction with specific molecular targets. The dimethylcarbamoyl sulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity. The chloro and ester groups may also contribute to its overall biological activity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-chlorobenzoate: Lacks the dimethylcarbamoyl sulfanyl group, making it less versatile in chemical reactions.
Methyl 4-[(dimethylcarbamoyl)sulfanyl]benzoate: Similar structure but with different substitution patterns, leading to different reactivity and applications.
Dimethylcarbamoyl chloride: Used as a reagent in the synthesis of various carbamates but lacks the ester and chloro groups.
Uniqueness
Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C11H12ClNO3S |
|---|---|
Molecular Weight |
273.74 g/mol |
IUPAC Name |
methyl 3-chloro-4-(dimethylcarbamoylsulfanyl)benzoate |
InChI |
InChI=1S/C11H12ClNO3S/c1-13(2)11(15)17-9-5-4-7(6-8(9)12)10(14)16-3/h4-6H,1-3H3 |
InChI Key |
IVHWRNVEGVNHQN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)SC1=C(C=C(C=C1)C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13458781.png)
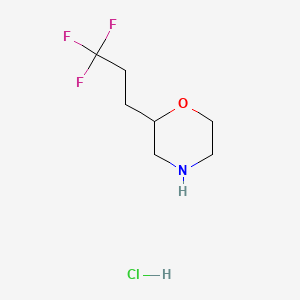
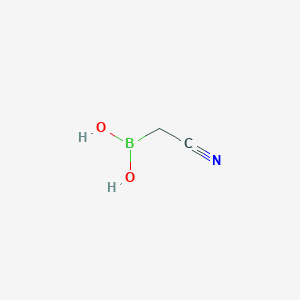
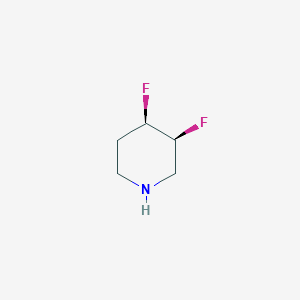
![6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B13458796.png)
![5-Bromo-2,3-dihydrospiro[indene-1,4'-piperidin]-3-one hydrochloride](/img/structure/B13458799.png)
